Cas no 1373500-30-1 (1-ethynyl-2-fluoro-4-methoxybenzene)

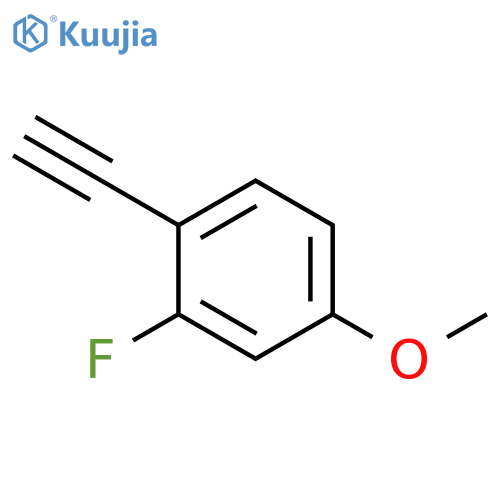

1373500-30-1 structure

商品名:1-ethynyl-2-fluoro-4-methoxybenzene

CAS番号:1373500-30-1

MF:C9H7FO

メガワット:150.149686098099

MDL:MFCD27959270

CID:4594352

PubChem ID:87427724

1-ethynyl-2-fluoro-4-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-ethynyl-2-fluoro-4-methoxybenzene

- Benzene, 1-ethynyl-2-fluoro-4-methoxy-

-

- MDL: MFCD27959270

- インチ: 1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3

- InChIKey: YCIYVDIUENRZIM-UHFFFAOYSA-N

- ほほえんだ: C1(C#C)=CC=C(OC)C=C1F

1-ethynyl-2-fluoro-4-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057287-1g |

1-Ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95% | 1g |

¥5180.0 | 2023-04-02 | |

| Enamine | EN300-311389-10.0g |

1-ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95.0% | 10.0g |

$4545.0 | 2025-03-19 | |

| Enamine | EN300-311389-1.0g |

1-ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95.0% | 1.0g |

$1057.0 | 2025-03-19 | |

| Enamine | EN300-311389-10g |

1-ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95% | 10g |

$4545.0 | 2023-09-05 | |

| Enamine | EN300-311389-1g |

1-ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95% | 1g |

$1057.0 | 2023-09-05 | |

| A2B Chem LLC | AE44528-2.5g |

1-ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95% | 2.5g |

$2215.00 | 2024-04-20 | |

| Aaron | AR009JUK-1g |

1-ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95% | 1g |

$1479.00 | 2025-01-23 | |

| A2B Chem LLC | AE44528-10g |

1-ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95% | 10g |

$4820.00 | 2024-04-20 | |

| Aaron | AR009JUK-500mg |

1-ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95% | 500mg |

$1158.00 | 2025-01-23 | |

| Aaron | AR009JUK-5g |

1-ethynyl-2-fluoro-4-methoxybenzene |

1373500-30-1 | 95% | 5g |

$4240.00 | 2023-12-16 |

1-ethynyl-2-fluoro-4-methoxybenzene 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1373500-30-1 (1-ethynyl-2-fluoro-4-methoxybenzene) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 81216-14-0(7-bromohept-1-yne)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量